molecular formula C21H26N2O5S B2613816 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034540-31-1

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2613816
CAS RN: 2034540-31-1
M. Wt: 418.51
InChI Key: JTOCSVSNLNIJKT-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activities and Biological Evaluation

  • A study conducted by Oinuma et al. (1991) developed a series of compounds evaluated as membrane-bound phospholipase A2 inhibitors, highlighting the structural significance of N-(phenylalkyl)piperidine derivatives. These compounds demonstrated potent in vitro inhibitory activities and significantly reduced myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).

Antimicrobial Activity

  • Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were evaluated for their antimicrobial efficacy against bacterial and fungal pathogens affecting tomato plants. The structure-activity relationship study revealed that the nature of substitutions significantly influences antibacterial activity, with certain derivatives showing potent antimicrobial activities (Vinaya et al., 2009).

Synthesis and Chemical Properties

  • Watterson et al. (2003) described the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent for synthesizing furans and cyclopentenones, showcasing the compound's role in facilitating the synthesis of heterocyclic compounds with potential biological activities (Watterson et al., 2003).

Radioligand Development for Imaging

  • A study by Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound facilitates noninvasive imaging of reactive microglia and their contribution to neuroinflammation, providing valuable insights into the immune environment of central nervous system malignancies and the neuroinflammatory effects of immunotherapy (Horti et al., 2019).

Enzyme Inhibition for Potential Therapeutic Applications

  • Khalid et al. (2014) focused on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, evaluating their efficacy as enzyme inhibitors against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The study aimed to explore these compounds' therapeutic potential, highlighting their promising activity in preliminary evaluations (Khalid et al., 2014).

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-29(26,27)19-5-2-16(3-6-19)4-7-20(24)22-14-17-8-11-23(12-9-17)21(25)18-10-13-28-15-18/h2-3,5-6,10,13,15,17H,4,7-9,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOCSVSNLNIJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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